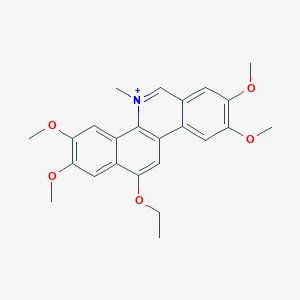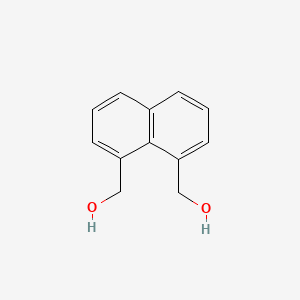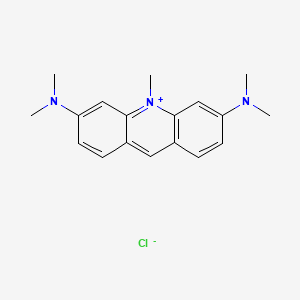
3,6-bis-(Dimethylamino)-10-methylacridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-bis-(Dimethylamino)-10-methylacridinium chloride is a cationic dye known for its ability to intercalate with nucleic acids, making it useful in various biological and chemical applications. This compound is often used in fluorescence microscopy and as a staining agent in molecular biology due to its strong fluorescence properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis-(Dimethylamino)-10-methylacridinium chloride typically involves the reaction of acridine with dimethylamine in the presence of a methylating agent. The process can be summarized as follows:
Starting Material: Acridine
Reagents: Dimethylamine, methylating agent (e.g., methyl iodide)
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature, usually around 0-5°C.
Procedure: Acridine is dissolved in the solvent, followed by the addition of dimethylamine and the methylating agent. The mixture is stirred for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3,6-bis-(Dimethylamino)-10-methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, leading to the formation of various substituted acridinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Acridone derivatives
Reduction: Dihydroacridine derivatives
Substitution: Substituted acridinium compounds
Aplicaciones Científicas De Investigación
3,6-bis-(Dimethylamino)-10-methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for staining nucleic acids and studying cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of fluorescent dyes and sensors for detecting biological and chemical substances.
Mecanismo De Acción
The primary mechanism of action of 3,6-bis-(Dimethylamino)-10-methylacridinium chloride involves its ability to intercalate with nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, leading to changes in their function. The compound’s fluorescence properties allow it to be used as a marker for nucleic acids in various biological assays. The molecular targets include the nucleic acid bases, and the pathways involved are primarily related to the structural changes induced by intercalation.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another cationic dye used for nucleic acid staining, but with different spectral properties.
Ethidium Bromide: A commonly used nucleic acid stain with similar intercalating properties but higher toxicity.
Propidium Iodide: Used for staining dead cells in flow cytometry, with different binding characteristics.
Uniqueness
3,6-bis-(Dimethylamino)-10-methylacridinium chloride is unique due to its specific fluorescence properties, which make it particularly useful for certain types of fluorescence microscopy and nucleic acid staining. Its lower toxicity compared to some other intercalating dyes also makes it a preferred choice in various applications.
Propiedades
Número CAS |
20195-94-2 |
|---|---|
Fórmula molecular |
C18H22ClN3 |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C18H22N3.ClH/c1-19(2)15-8-6-13-10-14-7-9-16(20(3)4)12-18(14)21(5)17(13)11-15;/h6-12H,1-5H3;1H/q+1;/p-1 |
Clave InChI |
MZQYZETURJKXIA-UHFFFAOYSA-M |
SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
SMILES canónico |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Key on ui other cas no. |
20195-94-2 |
Sinónimos |
tetramethylacriflavine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


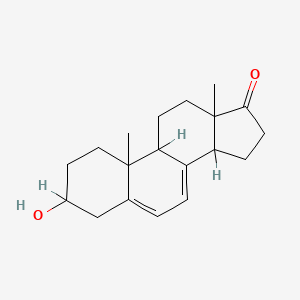
![1-[(5-tert-Butyl-2-hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B1207394.png)
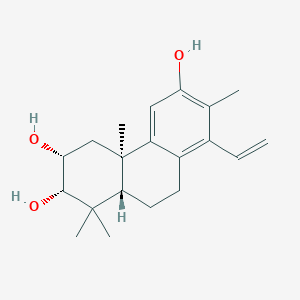
![2-[(4-Oxo-2-phenyl-1-benzopyran-3-yl)oxy]acetic acid](/img/structure/B1207397.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1207399.png)
![4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)

![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)
